(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride
Description
(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride is a halogenated imidoyl chloride derivative characterized by a trifluoroethyl group, a bromomethyl substituent, and a chlorophenyl aromatic ring.
Properties
CAS No. |
934843-24-0 |
|---|---|
Molecular Formula |
C9H5BrCl2F3N |
Molecular Weight |
334.94 g/mol |
IUPAC Name |
N-[2-(bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H5BrCl2F3N/c10-4-5-1-2-6(11)3-7(5)16-8(12)9(13,14)15/h1-3H,4H2 |
InChI Key |
PDUKSUULKTYYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=C(C(F)(F)F)Cl)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to achieve bromomethylation . This method minimizes the generation of toxic byproducts and provides a high yield of the desired bromomethylated intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide for elimination reactions , pyridine for catalyzing ring-opening reactions , and various oxidizing and reducing agents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoroethanimidoyl chloride group can participate in various chemical reactions, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several classes of compounds:
- Hydrazonoyl Chlorides (–3): These derivatives (e.g., compounds 14i–14m) feature a hydrazonoyl chloride backbone with varied aryl substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl). The target compound differs by replacing the hydrazone moiety with a trifluoroethanimidoyl group and introducing a bromomethyl group at the ortho position of the chlorophenyl ring .
- Trifluoroethyl Imidoyl Chlorides (–5) : Compounds like N-(2,2,2-trifluoroethyl)-3,5-dichlorobenzimidoyl chloride () and homologation products () highlight the role of the CF₃ group in enhancing electrophilicity. The bromomethyl group in the target compound may confer higher reactivity in alkylation or cross-coupling reactions compared to purely halogenated analogs .
Table 1: Structural Comparison of Key Compounds
Physical and Spectral Properties
- Melting Points : Bromine and chlorine substituents typically increase melting points due to enhanced intermolecular halogen bonding. For example, compound 14m () with a bromine atom melts at 23–239°C, whereas methoxy-substituted analogs (e.g., 14l, 14d) exhibit lower melting points (187–192°C) .
- Spectral Data :
Table 2: Physical Properties of Selected Analogs
Biological Activity
(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride is a synthetic organic compound notable for its complex structure and potential biological activities. The compound features a trifluoroethanimidoyl group, a bromomethyl substituent, and a chlorophenyl moiety, which may enhance its reactivity and biological interactions. The molecular formula is C9H5BrClF3N, indicating the presence of multiple halogens that often correlate with increased biological activity and lipophilicity.
The biological activity of this compound can be understood through several mechanisms:
- Electrophilic Reactivity : The compound's trifluoroethanimidoyl chloride portion suggests it can participate in nucleophilic substitution reactions. This property is crucial for interactions with biological macromolecules such as proteins and nucleic acids.
- Halogen Effects : The bromine and chlorine substituents can enhance the compound's lipophilicity and reactivity towards biological targets, potentially leading to increased potency against various pathogens or cancer cells.
In Silico Studies
Computational studies using software like PASS (Prediction of Activity Spectra for Substances) have been employed to predict the compound's potential biological activities. These studies suggest that compounds with similar structures often exhibit:
- Antimicrobial Activity : Potential effectiveness against bacterial and fungal strains.
- Anticancer Properties : Similar compounds have shown promise in inhibiting tumor growth in various cancer models.
Experimental Findings
While specific experimental data on this compound is limited, related compounds have demonstrated significant biological activities. For instance:
- Cytotoxicity Assays : Compounds with analogous structures have been tested for cytotoxic effects in cancer cell lines, showing varying degrees of inhibition depending on the structure and substituents.
- Enzyme Inhibition : Studies indicate that structurally related compounds may act as enzyme inhibitors, affecting metabolic pathways critical for tumor survival.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique features of this compound. Below is a summary table of notable compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 5-Chloro-2-bromobenzaldehyde | Aldehyde functional group; used in organic synthesis | Known for its reactivity in electrophilic addition |
| 4-Bromo-3-chlorobenzonitrile | Contains a nitrile group; known for antimicrobial properties | Effective against various bacterial strains |
| 3-Trifluoromethylphenylboronic acid | Boronic acid functionality; useful in cross-coupling reactions | Engages in Suzuki reactions for drug development |
These comparisons illustrate how the trifluorinated structure combined with both bromine and chlorine substituents enhances the reactivity and potential biological activity of this compound compared to other halogenated compounds.
Clinical Implications
The potential clinical applications of this compound are significant:
- Drug Development : The unique structural properties may lead to the development of new therapeutic agents targeting specific diseases.
- Material Science : Its reactivity could also be exploited in material science applications where halogenated compounds are beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
